N-(3-Chlorophenyl)-N'-(4-morpholinyl)urea
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Overview
Description
clofentezine , is a chemical compound with the following structure:
ClC6H4NHC(NH2)OC4H8O
Clofentezine is a white crystalline solid that belongs to the class of urea derivatives. It is primarily used as an acaricide (pesticide targeting mites) in agriculture. Let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.
Preparation Methods
Clofentezine can be synthesized through various routes. One common method involves the reaction of 3-chloroaniline with morpholine to form the intermediate N-(3-chlorophenyl)-N’-morpholinylurea. This intermediate is then treated with urea to yield clofentezine. The industrial production typically involves efficient and scalable processes to ensure cost-effectiveness.
Chemical Reactions Analysis
Clofentezine undergoes several chemical reactions:
Oxidation: It is relatively stable under oxidative conditions.
Reduction: Reduction of the chloro group can lead to the formation of amines.
Substitution: The chlorine atom can be substituted with other functional groups.
Common reagents and conditions include various reducing agents, nucleophiles, and catalysts. Major products formed depend on the specific reaction conditions.
Scientific Research Applications
Clofentezine finds applications in various fields:
Agriculture: As an acaricide, it effectively controls mites on crops such as grapes, citrus fruits, and ornamental plants.
Environmental Research: Its impact on non-target organisms and environmental persistence is studied.
Medicine: Research explores potential therapeutic uses beyond acaricidal activity.
Mechanism of Action
Clofentezine disrupts mite development by inhibiting chitin synthesis, affecting their molting process. It specifically targets the enzyme chitin synthase. The compound’s mode of action involves interfering with the mite’s exoskeleton formation.
Comparison with Similar Compounds
Clofentezine stands out due to its selective acaricidal activity and low mammalian toxicity. Similar compounds include other acaricides like hexythiazox and fenpyroximate.
Properties
CAS No. |
551917-63-6 |
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Molecular Formula |
C11H14ClN3O2 |
Molecular Weight |
255.70 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-morpholin-4-ylurea |
InChI |
InChI=1S/C11H14ClN3O2/c12-9-2-1-3-10(8-9)13-11(16)14-15-4-6-17-7-5-15/h1-3,8H,4-7H2,(H2,13,14,16) |
InChI Key |
LRPVEXVIQGQFJC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1NC(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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